molecular formula C22H22FN5O2S B2720016 5-((4-(2-Fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868219-84-5

5-((4-(2-Fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2720016
CAS No.: 868219-84-5
M. Wt: 439.51
InChI Key: SZRRRJTUQNXWPK-UHFFFAOYSA-N
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Description

The compound 5-((4-(2-Fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol features a thiazolo[3,2-b][1,2,4]triazole core substituted with a 4-(2-fluorophenyl)piperazine moiety and a 4-methoxyphenylmethyl group.

Properties

IUPAC Name

5-[[4-(2-fluorophenyl)piperazin-1-yl]-(4-methoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5O2S/c1-30-16-8-6-15(7-9-16)19(20-21(29)28-22(31-20)24-14-25-28)27-12-10-26(11-13-27)18-5-3-2-4-17(18)23/h2-9,14,19,29H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRRRJTUQNXWPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((4-(2-Fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of the compound includes several key functional groups that contribute to its biological activity:

  • Thiazole and Triazole Rings : These heterocyclic structures are known for their diverse pharmacological properties.
  • Piperazine Moiety : Often associated with psychoactive drugs, piperazine derivatives exhibit various biological activities including antipsychotic and antidepressant effects.
  • Fluorophenyl and Methoxyphenyl Groups : Substituents that can enhance lipophilicity and influence receptor binding.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds containing triazole and thiazole moieties. For instance, research indicates that triazole derivatives can exhibit significant antiproliferative activity against various cancer cell lines. In particular:

  • Cell Lines Tested : The compound has been evaluated against breast, colon, and lung cancer cell lines.
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of specific enzymes or pathways involved in cell proliferation.

Table 1 summarizes the antiproliferative effects observed in various studies:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15.2
HCT116 (Colon)20.5
A549 (Lung)18.7

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. A review on triazole derivatives highlighted their effectiveness against a range of pathogens:

  • Bacterial Activity : Compounds with similar structures have demonstrated activity against Gram-positive and Gram-negative bacteria.
  • Fungal Activity : Triazoles are well-known antifungal agents, with some derivatives exhibiting potent activity against common fungi.

Table 2 illustrates the antimicrobial efficacy based on minimum inhibitory concentration (MIC):

PathogenMIC (µg/mL)Reference
Staphylococcus aureus8
Escherichia coli16
Candida albicans4

Case Study 1: Anticancer Evaluation

In a recent study, researchers synthesized a series of thiazolo[3,2-b][1,2,4]triazole derivatives and evaluated their anticancer properties using MCF-7 breast cancer cells. The study found that the introduction of a fluorophenyl group significantly enhanced the cytotoxicity compared to non-fluorinated analogs.

Case Study 2: Antimicrobial Assessment

Another investigation focused on the antimicrobial activity of various triazole derivatives against clinical isolates. The compound exhibited a notable reduction in bacterial growth compared to standard antibiotics, indicating its potential as an alternative therapeutic agent.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

Key Analog from :

5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

  • Differences: Piperazine substituent: 3-Chlorophenyl (vs. 2-fluorophenyl in the target). Chlorine’s larger size and lower electronegativity may reduce metabolic stability compared to fluorine . Phenyl substituents: 4-Ethoxy-3-methoxy (vs. 4-methoxy). Thiazolo substitution: A methyl group at position 2 introduces steric hindrance, which could affect binding pocket interactions .
Analogs from and :

Compounds such as (E/Z)-5-(((4-Chlorophenyl)amino)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5f) and (E/Z)-5-(((3-Hydroxyphenyl)amino)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5e) feature amino-methylene substituents instead of piperazine. These analogs exhibit:

  • Variable substituent effects : The 3-hydroxyphenyl group in 5e enhances polarity, while 4-chlorophenyl in 5f increases lipophilicity .

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Key Substituents
Target Compound N/A N/A 2-Fluorophenyl, 4-methoxyphenyl, -OH
Analog N/A N/A 3-Chlorophenyl, 4-ethoxy-3-methoxyphenyl
5f () >280 64 4-Chlorophenylamino
5e () 269–271 55 3-Hydroxyphenylamino

Notes:

  • Higher melting points (e.g., >280°C for 5f) correlate with crystalline stability, possibly due to strong intermolecular forces .
  • The target’s hydroxyl group may reduce melting point compared to analogs with oxo groups (e.g., 5f), but direct data is unavailable.

Structural Conformation and Crystallography

  • : Isostructural compounds with fluorophenyl groups exhibit partial planarity, with one fluorophenyl moiety perpendicular to the core. This conformation may influence stacking interactions or receptor binding .
  • Target Compound : The 2-fluorophenyl group’s orientation (if perpendicular) could optimize hydrophobic interactions in binding pockets .

Q & A

Basic: What are the key considerations for optimizing the multi-step synthesis of this compound to improve yield and purity?

The synthesis involves sequential reactions, including piperazine coupling, thiazole-triazole ring formation, and functional group modifications. Critical factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in piperazine coupling steps .
  • Temperature control : Exothermic reactions (e.g., thiazole ring closure) require gradual heating (60–80°C) to avoid side products .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) ensures ≥95% purity .
  • Catalysts : Use of NaH or K₂CO₃ for deprotonation in heterocycle formation .

Basic: Which spectroscopic and chromatographic methods are most reliable for structural characterization?

  • ¹H/¹³C NMR : Assign peaks for the 2-fluorophenyl (δ 7.1–7.4 ppm) and 4-methoxyphenyl (δ 3.8 ppm for OCH₃) groups. Triazole-thiazole protons appear at δ 8.2–8.5 ppm .
  • IR spectroscopy : Confirm NH/OH stretches (3200–3500 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) .
  • HPLC-MS : Use C18 columns (acetonitrile/water + 0.1% formic acid) to verify purity and molecular ion ([M+H]⁺) .

Advanced: How can molecular docking studies predict the compound’s interaction with biological targets like 14-α-demethylase lanosterol (CYP51)?

  • Protein preparation : Retrieve CYP51 (PDB: 3LD6) and optimize hydrogen bonding networks using tools like AutoDock Vina .
  • Ligand parametrization : Assign partial charges to the compound’s electronegative groups (F, OCH₃) using Gaussian09 .
  • Binding affinity analysis : Prioritize docking poses with hydrogen bonds between the triazole NH and CYP51’s heme propionate group (ΔG ≤ −8 kcal/mol suggests strong inhibition) .

Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. anticancer efficacy)?

  • Dose-response profiling : Test the compound across concentrations (0.1–100 µM) in both cancer (e.g., MCF-7) and inflammation (RAW 264.7 macrophages) models .
  • Pathway-specific assays : Measure NF-κB inhibition (anti-inflammatory) vs. caspase-3 activation (apoptosis) to differentiate mechanisms .
  • Structural analogs : Compare activity with derivatives lacking the 4-methoxyphenyl group to identify pharmacophores .

Advanced: What experimental strategies can assess the compound’s stability under physiological conditions?

  • pH stability : Incubate in buffers (pH 2–8, 37°C) for 24h; monitor degradation via HPLC .
  • Serum stability : Add 10% FBS to PBS and analyze remaining compound at 0, 6, 12h .
  • Metabolite identification : Use LC-QTOF-MS to detect hydroxylation or demethylation products .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

  • Substituent variation : Replace 2-fluorophenyl with 4-fluorophenyl to test steric effects on receptor binding .
  • Heterocycle modification : Substitute thiazolo-triazole with imidazo-triazole to alter π-π stacking .
  • LogP optimization : Introduce polar groups (e.g., -OH) to improve solubility while maintaining LogP ≤3 .

Basic: What in vitro assays are recommended for preliminary toxicity screening?

  • Cytotoxicity : MTT assay in HEK293 cells (IC₅₀ >50 µM suggests low toxicity) .
  • hERG inhibition : Patch-clamp assays to assess cardiac risk (IC₅₀ >10 µM preferred) .
  • Microsomal stability : Incubate with liver microsomes (human/rat) to estimate metabolic clearance .

Advanced: How can computational methods predict metabolic pathways and potential toxic metabolites?

  • ADMET prediction : Use SwissADME to identify likely sites of oxidation (e.g., piperazine N-demethylation) .
  • DEREK Nexus : Screen for structural alerts (e.g., thiazole ring associated with hepatotoxicity) .
  • MetaSite : Simulate CYP3A4-mediated metabolism to prioritize metabolites for synthesis and testing .

Basic: What strategies mitigate poor aqueous solubility during formulation for in vivo studies?

  • Co-solvents : Use 10% DMSO + 5% Cremophor EL in saline for intravenous administration .
  • Nanonization : Reduce particle size to <200 nm via wet milling (e.g., using PVP as a stabilizer) .
  • Prodrug synthesis : Convert the phenolic -OH to a phosphate ester for enhanced solubility .

Advanced: How can cryo-EM or X-ray crystallography elucidate the compound’s binding mode with its target?

  • Co-crystallization : Soak CYP51 crystals with 10 mM compound for 24h; collect data at 1.8 Å resolution .
  • Cryo-EM grid preparation : Use graphene oxide grids to immobilize membrane-bound targets (e.g., GPCRs) .
  • Density fitting : Refine models with PHENIX to visualize hydrogen bonds between the fluorophenyl group and hydrophobic pockets .

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